4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol
Overview
Description
4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is an organic compound that features a phenol group substituted with a dimethylaminomethyl group, a fluorine atom, and a methoxy group
Mechanism of Action
Target of Action
The primary targets of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol are tNOX (tumor-associated NADH oxidase or ENOX2) and SIRT1 (Sirtuin 1) . tNOX is a cell surface protein that is overexpressed in cancer cells and plays a role in cancer cell growth. SIRT1 is a protein deacetylase that regulates various cellular processes, including aging, inflammation, energy efficiency, and stress resistance.
Mode of Action
This compound interacts with its targets, leading to significant changes in the cells. The compound binds directly to tNOX, inhibiting its activity and enhancing its ubiquitin-proteasomal protein degradation . This inhibition decreases the oxidation of NADH to NAD+, which in turn diminishes the NAD±dependent SIRT1 deacetylase activity .
Pharmacokinetics
Similar compounds are known to have good bioavailability . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their impact on bioavailability, need further investigation.
Result of Action
The result of this compound’s action is the induction of apoptosis and significant cytotoxicity in cancer cells . By inhibiting tNOX and SIRT1, the compound disrupts cellular processes essential for cancer cell survival and growth.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the presence of the dimethylaminomethyl, fluoro, and methoxy groups in the compound .
Cellular Effects
It has been suggested that it may have antitumor effects, particularly in oral cancer cells . It appears to exert its effects by targeting the tNOX-SIRT1 axis, leading to apoptosis and significant cytotoxicity .
Molecular Mechanism
It has been suggested that it may bind to tNOX, a tumor-associated NADH oxidase, inhibiting its activity and enhancing its degradation . This leads to a decrease in the oxidation of NADH to NAD+, which in turn diminishes NAD±dependent SIRT1 deacetylase activity, ultimately inducing apoptosis .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, with its impact on tNOX and SIRT1 becoming more pronounced with prolonged exposure .
Dosage Effects in Animal Models
The effects of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol at different dosages in animal models have not been extensively studied. It is known that the compound’s antitumor effects are dose-dependent .
Metabolic Pathways
Given its structural similarity to other compounds, it may be involved in various metabolic processes .
Transport and Distribution
Based on its structure, it may interact with various transporters or binding proteins .
Subcellular Localization
Based on its structural features, it may be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of formaldehyde, dimethylamine, and a phenolic compound. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Mannich reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones or other reduced forms.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium fluoride can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of substituted phenolic compounds.
Scientific Research Applications
4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on cellular processes and enzyme activity.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: A nucleophilic catalyst used in various organic reactions.
4-Dimethylaminophenol: An aromatic compound with phenol and amine functional groups, used as an antidote for cyanide poisoning.
Dimethylaminomethyl-substituted curcumin derivatives: Compounds with anti-inflammatory, antioxidant, and radioprotective activities.
Uniqueness
4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of stability, reactivity, and biological activity.
Properties
IUPAC Name |
4-[(dimethylamino)methyl]-2-fluoro-6-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-12(2)6-7-4-8(11)10(13)9(5-7)14-3/h4-5,13H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTMCGGOLLFMRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C(=C1)F)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547594 | |
Record name | 4-[(Dimethylamino)methyl]-2-fluoro-6-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103905-49-3 | |
Record name | 4-[(Dimethylamino)methyl]-2-fluoro-6-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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